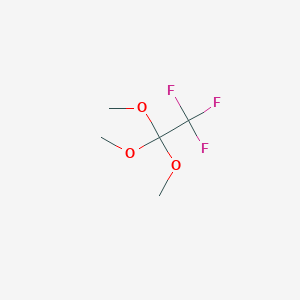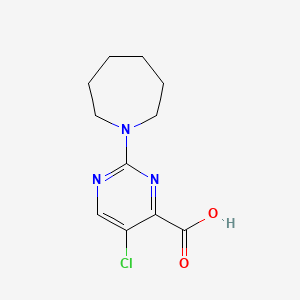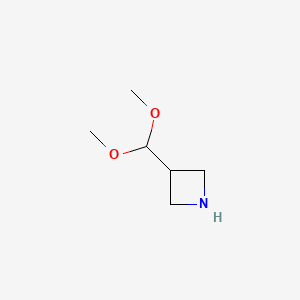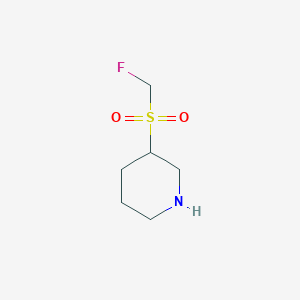![molecular formula C8H15NO2 B13529175 3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
3-[2-(Allyloxy)ethoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Allyloxy)ethoxy]azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-[2-(Allyloxy)ethoxy]azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene, is an efficient way to synthesize functionalized azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient synthetic routes. The use of microwave irradiation and solid support, such as alumina, has been shown to be effective in producing 1-arenesulfonylazetidines . These methods are advantageous due to their simplicity, efficiency, and potential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Allyloxy)ethoxy]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Wissenschaftliche Forschungsanwendungen
3-[2-(Allyloxy)ethoxy]azetidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[2-(Allyloxy)ethoxy]azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and stability contribute to its unique reactivity, allowing it to participate in various chemical reactions. These reactions can lead to the formation of bioactive molecules or polymers with specific properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-[2-(Allyloxy)ethoxy]azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This balance allows for controlled reactivity and makes the compound suitable for various applications in organic synthesis, medicinal chemistry, and polymer science .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3-(2-prop-2-enoxyethoxy)azetidine |
InChI |
InChI=1S/C8H15NO2/c1-2-3-10-4-5-11-8-6-9-7-8/h2,8-9H,1,3-7H2 |
InChI-Schlüssel |
ZQTKSPGAPJYQSL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCOC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)

![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)

![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)
